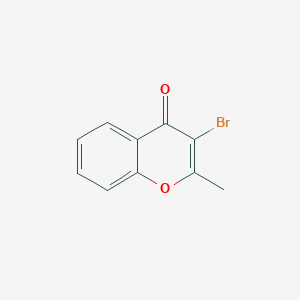

3-bromo-2-methyl-4H-chromen-4-one

Description

Significance of 4H-Chromen-4-one Scaffold in Academic Contexts

The 4H-chromen-4-one scaffold is a fundamental heterocyclic system that has garnered considerable attention in academic research. frontiersin.org This bicyclic structure, consisting of a benzene (B151609) ring fused to a γ-pyrone ring, is a key structural motif in a vast array of natural products and synthetic compounds. researchgate.netresearchgate.net The inherent chemical properties and the potential for diverse functionalization make it a versatile building block in organic synthesis. researchgate.net

The significance of the 4H-chromen-4-one scaffold is underscored by its prevalence in compounds with a broad spectrum of biological activities. researchgate.netfrontiersin.org Researchers have extensively explored this scaffold as a template for the design and synthesis of novel therapeutic agents. researchgate.net The rigid nature of the chromone (B188151) core provides a well-defined three-dimensional structure for interaction with biological targets. researchgate.net

Furthermore, the 4H-chromen-4-one system serves as a valuable platform for investigating fundamental concepts in organic chemistry, including reaction mechanisms and structure-activity relationships. frontiersin.org The development of efficient synthetic methodologies for the construction and modification of this scaffold remains an active area of research, with numerous strategies being reported to access a wide range of substituted chromones. researchgate.netijrpc.com The continuous exploration of the 4H-chromen-4-one scaffold in academic contexts is driven by its established importance and the potential for discovering new chemical entities with valuable properties. frontiersin.org

Overview of Halogenated Chromones in Research

The introduction of halogen atoms into the chromone scaffold has been a strategic approach in chemical research to modulate the physicochemical and biological properties of these compounds. researchgate.netresearchgate.net Halogenation can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenated chromones an important subclass for investigation. researchgate.net

Research into halogenated chromones has demonstrated that the position and nature of the halogen substituent can have a profound impact on the molecule's reactivity and biological profile. rsc.org For instance, the presence of a halogen at the C3 position of the chromone ring can create a valuable synthetic handle for further functionalization through various cross-coupling reactions. organic-chemistry.org This allows for the generation of diverse libraries of chromone derivatives for screening and optimization.

Various methods have been developed for the synthesis of halogenated chromones, including direct halogenation of the chromone core and cyclization of halogenated precursors. rsc.orgorganic-chemistry.org These synthetic strategies provide access to a wide array of chlorinated, brominated, and iodinated chromone derivatives. rsc.org The study of these compounds continues to be an active area of research, driven by the potential to discover novel compounds with enhanced or specific biological activities. researchgate.netresearchgate.net

Specific Research Focus: 3-Bromo-2-methyl-4H-chromen-4-one

Within the broad class of halogenated chromones, 3-bromo-2-methyl-4H-chromen-4-one has emerged as a compound of specific research interest. This particular molecule combines the characteristic 4H-chromen-4-one scaffold with a bromine atom at the 3-position and a methyl group at the 2-position. This specific substitution pattern imparts unique reactivity and potential for further chemical transformations.

The bromine atom at the C3 position serves as a versatile functional group, enabling a variety of synthetic manipulations. It can act as a leaving group in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. This makes 3-bromo-2-methyl-4H-chromen-4-one a valuable intermediate for the synthesis of more complex chromone derivatives. paruluniversity.ac.in

Research on 3-bromo-2-methyl-4H-chromen-4-one often involves its synthesis and subsequent use as a building block in organic synthesis. For example, it can be synthesized from 2'-hydroxyacetophenone (B8834) through a sequence of reactions involving bromination. molaid.com The reactivity of this compound has been explored in reactions with various nucleophiles and in the construction of novel heterocyclic systems. paruluniversity.ac.in

Interactive Data Table: Properties of Chromone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 3-Bromo-2-methyl-4H-chromen-4-one | C10H7BrO2 | 239.06 | uni.lu |

| 3-Bromochroman-4-one | C9H7BrO2 | 227.05 | researchgate.net |

| 3-Methyl-4H-chromen-4-one | C10H8O2 | 160.17 | nih.gov |

| 3-Bromo-6-methyl-4H-chromen-4-one | C10H7BrO2 | 239.06 | sigmaaldrich.com |

| 3-Bromo-2-phenyl-4H-chromen-4-one | C15H9BrO2 | 301.14 | nih.gov |

| 7-Bromo-2-methyl-4H-chromen-4-one | C10H7BrO2 | 239.06 | uni.lu |

Structure

3D Structure

Properties

CAS No. |

69932-31-6 |

|---|---|

Molecular Formula |

C10H7BrO2 |

Molecular Weight |

239.06 g/mol |

IUPAC Name |

3-bromo-2-methylchromen-4-one |

InChI |

InChI=1S/C10H7BrO2/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |

InChI Key |

FDWRTQHFRUGBHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2O1)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 2 Methyl 4h Chromen 4 One

Reactions Involving the 3-Bromine Atom

The bromine atom at the C-3 position of 3-bromo-2-methyl-4H-chromen-4-one is a key functional group that enables a variety of synthetic transformations. Its reactivity is primarily governed by the electron-deficient nature of the C-3 carbon, making it susceptible to attack by nucleophiles and an ideal partner in cross-coupling reactions.

Nucleophilic Substitution Reactions of 3-Bromochromones

Nucleophilic substitution reactions at the C-3 position of 3-bromochromones are a fundamental strategy for introducing a wide range of functional groups. The C-3 carbon is electrophilic due to the influence of the adjacent carbonyl group and the bromine atom, facilitating attack by various nucleophiles. pressbooks.pubtutorsglobe.com Softer nucleophiles tend to add at the C-2 position via conjugate addition, which can lead to the opening of the pyrone ring. tutorsglobe.com

The reaction of 3-halochromones with 3-ketoamides results in the formation of 2-(salicyloyl)furans. beilstein-journals.org This transformation is believed to proceed through a 1,4-addition of the methylene (B1212753) carbon of the ketoamide to the chromone (B188151), followed by an intramolecular nucleophilic attack of the oxygen on the halide, and subsequent ring-cleavage. beilstein-journals.org The yield of these reactions is sensitive to the nature of the halogen at the C-3 position. beilstein-journals.org

The following table summarizes representative nucleophilic substitution reactions of 3-bromochromones:

| Nucleophile | Product | Reaction Conditions | Reference |

| 3-Ketoamides | 2-(Salicyloyl)furans | Base-mediated | beilstein-journals.org |

| Amines | 3-Amino-4-nitropyridine derivatives (from 3-bromo-4-nitropyridine) | Polar aprotic solvents | clockss.org |

| Hydroxide (B78521) ion | Ring-opened products | Basic conditions | tutorsglobe.com |

Cross-Coupling Reactions of 3-Bromo-2-methyl-4H-chromen-4-one (e.g., Heck Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have proven to be highly effective for the functionalization of 3-bromo-2-methyl-4H-chromen-4-one. wikipedia.orgorganic-chemistry.org The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com This method allows for the introduction of alkenyl groups at the C-3 position, leading to the synthesis of novel chromone derivatives. researchgate.net

The reactivity of bromochromones in Heck reactions is significantly influenced by the position of the bromine atom. researchgate.net For instance, the coupling of 3-bromochromone (B1268052) with styrene (B11656) has been achieved using a palladium-precatalyst and triethylamine (B128534) under both thermal and microwave conditions. researchgate.net The use of phosphine-free conditions with a phase-transfer catalyst can lead to shorter reaction times and higher yields. researchgate.net

Below is a table showcasing examples of Heck reactions with 3-bromochromones:

| Alkene | Catalyst System | Product | Reference |

| Styrene | Palladium-precatalyst/Triethylamine | 3-Styrylchromone | researchgate.net |

| Terminal Alkenes | Pd(OAc)₂/Tetrabutylammonium bromide | 3-Alkenylchromones | researchgate.net |

Formation of Polyhydroxylated Xanthone (B1684191) Derivatives from 3-Bromo-2-methyl-4H-chromen-4-one

The 3-bromo-2-methyl-4H-chromen-4-one scaffold can serve as a precursor for the synthesis of more complex heterocyclic systems, such as xanthone derivatives. Domino reactions involving 2-methyl substituted chromones with an electron-withdrawing group at the 3-position, like a bromine atom, can lead to the formation of benzo[a]xanthones. rsc.orgrsc.org These multi-step reactions proceed without the need for a transition metal catalyst and can form multiple new carbon-carbon bonds in a single operation. rsc.orgrsc.org

The reaction is initiated by the deprotonation of the 2-methyl group, which then acts as a nucleophile. rsc.org A series of tandem Michael additions and pyrone ring-opening and closing reactions ultimately leads to the construction of the xanthone core. rsc.org

Transformations Involving the 2-Methyl Group

The 2-methyl group of 3-bromo-2-methyl-4H-chromen-4-one is another key site for chemical modification. Its protons are acidic due to the adjacent C=C bond and the electron-withdrawing nature of the pyrone ring, making it susceptible to deprotonation and subsequent reactions with electrophiles.

Aldol Condensations with the 2-Methyl-4H-chromen-4-one Nucleus

The 2-methyl group of the chromone nucleus can participate in Aldol-type condensation reactions. mdpi.com This reaction involves the deprotonation of the methyl group by a base to form a carbanion, which then acts as a nucleophile, attacking an aldehyde or ketone. magritek.commasterorganicchemistry.com For instance, the reaction of 2-methyl-3-acetyl-chromones with 3-formylchromone occurs exclusively at the 2-methyl group. mdpi.com

This reactivity allows for the extension of the chromone structure and the introduction of various side chains. The presence of an electron-withdrawing group at the C-3 position can influence the reactivity of the 2-methyl group. rsc.org

Derivatization at the Methyl Group for Novel Chromone Analogs

The activated nature of the 2-methyl group allows for its derivatization to create a variety of novel chromone analogs. nih.gov This can be achieved through various reactions that target the acidic protons of the methyl group. For example, the synthesis of 2-styrylchromones can be accomplished through condensation reactions, leading to compounds with potential biological activities. nih.gov

The derivatization at this position is a valuable strategy for creating libraries of chromone-based compounds for drug discovery and materials science applications. researchgate.netnih.gov

Reactivity of the 4H-Chromen-4-one Core

The 4H-chromen-4-one nucleus is a privileged structure in organic synthesis, serving as a versatile precursor for a wide array of more complex heterocyclic compounds. Its reactivity is characterized by the presence of both electron-rich and electron-deficient centers, making it susceptible to attack by both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Centers within the Chromone System

The chromone system possesses distinct regions of high and low electron density, which define its electrophilic and nucleophilic character. The carbonyl group at the C4 position and the double bond within the pyrone ring are key to this reactivity.

The primary electrophilic centers in the 4H-chromen-4-one core are the C2 and C4 carbon atoms. The C4 carbon is part of a carbonyl group, making it electron-deficient and a prime target for nucleophilic attack. The C2 carbon is also electrophilic due to its position in the pyrone ring, adjacent to the heterocyclic oxygen atom and part of a conjugated system. The presence of an electron-withdrawing bromine atom at the C3 position further enhances the electrophilicity of the C2 position. Nucleophilic attack at C2 often initiates ring-opening of the pyrone ring.

A general representation of the key reactive sites is provided in the table below:

| Atom/Position | Character | Reactivity |

| C2 | Electrophilic | Susceptible to nucleophilic attack, often leading to ring opening. |

| C4 | Electrophilic | Carbonyl carbon, readily attacked by nucleophiles. |

| C3-Br | Electrophilic Carbon | The carbon atom bonded to bromine can be a site for nucleophilic substitution. |

| O1 | Nucleophilic | Heterocyclic oxygen with lone pairs. |

| O (at C4) | Nucleophilic | Carbonyl oxygen with lone pairs, can act as a hydrogen bond acceptor. |

Ring Transformations and Rearrangements of Chromone Derivatives

The inherent reactivity of the chromone core allows for a variety of ring transformation and rearrangement reactions, enabling the synthesis of diverse heterocyclic structures. These reactions are often initiated by the interaction of the chromone with nucleophiles, leading to the opening of the pyranone ring, followed by subsequent recyclization into new ring systems.

Studies on various chromone derivatives have demonstrated that nucleophilic attack, typically at the C2 position, can lead to the opening of the γ-pyrone ring. The resulting intermediate can then undergo intramolecular cyclization to form new heterocyclic systems. For instance, the reaction of chromone derivatives with binucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) can lead to the formation of pyrazoles and isoxazoles, respectively researchgate.net. These transformations often proceed via an addition-nucleophilic ring opening and closure (ANRORC) mechanism.

While specific studies detailing the ring transformations of 3-bromo-2-methyl-4H-chromen-4-one are not extensively documented in publicly available research, the general reactivity pattern of 3-halochromones suggests their utility as precursors for a range of heterocyclic compounds sciforum.netresearchgate.net. The bromine atom at the C3 position can act as a leaving group or participate in subsequent reactions following the initial nucleophilic attack and ring opening.

Rearrangement reactions of the chromone skeleton can also be induced under various conditions. For example, the treatment of certain complex chromone derivatives with potassium hydroxide has been shown to cause a rearrangement of the pyranobenzodiazepine system sciforum.net. While specific rearrangement pathways for 3-bromo-2-methyl-4H-chromen-4-one are not detailed, the potential for such transformations exists due to the strained nature of the heterocyclic ring and the presence of reactive sites.

In Vitro Biological Activity and Mechanistic Investigations of Chromone Derivatives

Chromones as a Privileged Scaffold for Bioactive Compounds in Research

The chromone (B188151) (4H-chromen-4-one) framework is a prominent heterocyclic system widely found in nature, particularly in plants. benthamdirect.comtandfonline.comacs.org This benzo-γ-pyrone skeleton is recognized in medicinal chemistry as a "privileged scaffold," a concept highlighting molecular frameworks that can bind to a variety of biological targets, thus exhibiting a wide range of pharmacological activities. benthamdirect.comtandfonline.comrsc.orgacs.org The structural rigidity, synthetic accessibility, and the capacity for extensive functionalization make chromones an attractive template for drug discovery and development. benthamdirect.comrsc.org

The biological versatility of the chromone nucleus is well-documented, with derivatives demonstrating activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant effects. benthamdirect.comtandfonline.comnih.govscienceopen.comnih.gov The specific biological response is largely determined by the nature, position, and number of substituents attached to the chromone core. nih.gov This has spurred significant research into synthesizing and evaluating novel chromone derivatives for potential therapeutic applications in a multitude of disease areas, including neurodegenerative disorders, cancer, and inflammatory conditions. rsc.orgacs.orgrsc.org

In Vitro Antimicrobial Research Applications of Chromone Derivatives

Chromone derivatives are a significant area of investigation for new antimicrobial agents due to the emergence of drug-resistant pathogens. nih.gov Various synthetic and natural chromones have been evaluated for their activity against a spectrum of pathogenic microbes. For instance, studies on 2-styrylchromones have shown that these compounds possess moderate to good antimicrobial properties. derpharmachemica.com The antimicrobial efficacy is often linked to the substitution pattern on the chromone ring; derivatives with lipophilic and electron-withdrawing groups, such as chloro and bromo substituents, have shown significant inhibitory potential against both bacterial and fungal strains. nih.gov Other research has focused on synthesizing chromone derivatives incorporating different heterocyclic moieties, such as dithiazoles and 2-bromothiophene, which have demonstrated moderate antimicrobial activity. nih.govresearchgate.net

Despite the broad investigation into the antimicrobial properties of the chromone class, a detailed review of the scientific literature did not yield specific in vitro antimicrobial studies for the compound 3-bromo-2-methyl-4H-chromen-4-one . Research has been conducted on related structures, such as 3-bromo-7-hydroxy-4-methyl-chromen-2-one (a coumarin (B35378) isomer), which was used as a precursor to synthesize compounds for antibacterial and antifungal screening. paruluniversity.ac.in

Table 1: Examples of In Vitro Antimicrobial Activity in Chromone Derivatives (Data for related compounds, not 3-bromo-2-methyl-4H-chromen-4-one)

| Compound Class | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Chromone-based Dithiazoles | B. subtilis, S. cerevisiae, C. albicans | Compounds with chloro and bromo groups showed significant inhibitory potential. | nih.gov |

| 2-Styrylchromones | Various bacteria and fungi | Moderate to good antimicrobial activity; hydroxy-substituted compounds were more active. | derpharmachemica.com |

| Chromones with 2-bromothiophene | Ciprofloxacin and Fluconazole (reference) | Some compounds showed moderate activity. | researchgate.net |

In Vitro Anticancer Research Applications and Molecular Target Modulation

The chromone scaffold is a key component in many compounds investigated for their anticancer properties. nih.govscienceopen.com Derivatives have been shown to inhibit cancer cell proliferation and induce cell death across various cancer cell lines. nih.govnih.govnih.gov The mechanisms underlying these effects are diverse and often involve the modulation of critical cellular pathways.

A review of the published literature found no specific in vitro anticancer studies for 3-bromo-2-methyl-4H-chromen-4-one . The following subsections discuss the general findings for the broader class of chromone derivatives.

Kinase signaling pathways are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. Several chromone derivatives have been identified as potent kinase inhibitors. For example, certain 3-(4-fluorophenyl)-2-(4-pyridyl)chromone derivatives are effective inhibitors of p38α MAP kinase, a key enzyme in inflammatory and cellular stress responses. acs.org Other research has led to the development of chromone-2-aminothiazole hybrids that act as potent inhibitors of protein kinase CK2, which is another important target in cancer therapy. nih.gov Furthermore, some natural compounds containing the chromone scaffold have been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. acs.org

There is no specific information available from the literature search on the kinase inhibitory activity of 3-bromo-2-methyl-4H-chromen-4-one .

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Numerous chromone derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms. For instance, a study on furoxan derivatives of chromone found that the lead compound induced apoptosis in K562 leukemia cells through both intrinsic (mitochondrial) and extrinsic pathways, upregulating pro-apoptotic proteins like Bax and Bad. nih.gov Other chromone derivatives have been found to arrest the cell cycle at different phases (e.g., G2/M or S phase) and subsequently induce apoptosis. nih.govnih.gov The induction of apoptosis is often confirmed by observing nuclear fragmentation, PARP cleavage, and the activation of caspases. nih.govacs.org

No specific studies detailing apoptosis induction mechanisms for 3-bromo-2-methyl-4H-chromen-4-one were identified in the literature review.

Table 2: Examples of Anticancer Mechanisms in Chromone Derivatives (Data for related compounds, not 3-bromo-2-methyl-4H-chromen-4-one)

| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Furoxan-Chromone Hybrids | K562 (Leukemia) | S-phase arrest, induction of intrinsic & extrinsic apoptosis pathways. | nih.gov |

| Chromone-2-aminothiazole Derivatives | HL-60 (Leukemia) | CK2 inhibition, apoptosis induction, cell cycle arrest. | nih.gov |

| 3-(4-Fluorophenyl)-2-(4-pyridyl)chromones | Human Breast Cancer | p38α MAP kinase inhibition. | acs.org |

In Vitro Anti-inflammatory and Antioxidant Research of Chromone Analogs

The anti-inflammatory and antioxidant properties of chromone-based compounds are widely recognized and studied. nih.govscienceopen.comnih.gov Chromones are known to combat inflammation by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as by reducing the production of inflammatory mediators such as nitric oxide (NO). nih.govnih.gov Their antioxidant activity is often attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.neteco-vector.com For example, numerous studies have designed and synthesized novel chromone derivatives that show significant antioxidant activity in assays like the DPPH radical scavenging test. nih.goveco-vector.comtandfonline.com The anti-inflammatory effects of some chromones have been linked to the inhibition of pathways such as the TLR4/MAPK signaling cascade. nih.gov

A comprehensive search of scientific databases did not reveal specific in vitro studies on the anti-inflammatory or antioxidant properties of 3-bromo-2-methyl-4H-chromen-4-one . Research on related bromophenol and chromen-2-one derivatives has noted antioxidant and anti-inflammatory potential, but direct data for the target compound is absent. researchgate.netmdpi.com

Enzyme Inhibition Studies of Chromone Derivatives (e.g., Monoamine Oxidase, Sirtuin 2)

The chromone scaffold has proven to be a versatile template for designing inhibitors of various enzymes implicated in human diseases. tandfonline.comnih.gov

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. The chromone core is a known scaffold for potent and selective MAO inhibitors. rsc.orgnih.gov Studies have shown that substitution patterns greatly influence activity, with C6-substituted chromones acting as highly potent and selective reversible MAO-B inhibitors. nih.gov Derivatives with substitutions at the C3 position have also been synthesized and evaluated, showing promise as selective MAO-B inhibitors. nih.gov

Sirtuin 2 (SIRT2) Inhibition: SIRT2 is a protein deacetylase involved in aging-related diseases, making it a target for therapeutic development. A series of chromone and chroman-4-one derivatives have been synthesized and assessed as SIRT2 inhibitors. acs.orggu.se Research has shown that compounds with substitutions at the 2-, 6-, and 8-positions can be potent and highly selective SIRT2 inhibitors, with IC50 values in the low micromolar range. acs.org Notably, the synthesis of a 2-pentylchromone involved a 3-bromo-2-pentylchroman-4-one intermediate, highlighting the role of brominated chromanones as precursors in creating biologically active molecules. acs.org

Despite the relevance of the chromone scaffold in enzyme inhibition, the literature search did not yield any specific studies evaluating 3-bromo-2-methyl-4H-chromen-4-one as an inhibitor of monoamine oxidase, sirtuin 2, or other enzymes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-bromo-2-methyl-4H-chromen-4-one |

| 3-bromo-7-hydroxy-4-methyl-chromen-2-one |

| 3-(4-fluorophenyl)-2-(4-pyridyl)chromone |

| 3-bromo-2-pentylchroman-4-one |

| Bax |

Computational and Spectroscopic Studies of Chromone Derivatives

Spectroscopic Characterization Techniques in Chromone (B188151) Research

Spectroscopic methods are fundamental in the structural elucidation of chromone derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible, and Mass Spectrometry (MS) provide a holistic view of the molecular architecture, functional groups, and molecular weight. Furthermore, X-ray diffraction offers definitive proof of the crystalline structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For chromone derivatives, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework.

While the specific NMR data for 3-bromo-2-methyl-4H-chromen-4-one is not detailed in the available literature, analysis of the closely related compound 3-bromochroman-4-one offers valuable insights. researchgate.net In this analogue, which lacks the C2-C3 double bond and the 2-methyl group, the proton signals for the heterocyclic ring appear between δ 4.53 and 4.65 ppm. The aromatic protons resonate between δ 6.98 and 7.89 ppm. researchgate.net

For 3-bromo-2-methyl-4H-chromen-4-one, one would expect to see characteristic signals for the methyl group protons, likely as a singlet in the δ 2.0-2.5 ppm range. The aromatic protons on the benzo moiety would appear in the typical downfield region of δ 7.0-8.5 ppm. The absence of a proton at the C3 position, due to bromine substitution, would simplify the spectrum in that region compared to its non-brominated counterpart.

The ¹³C NMR spectrum for 3-bromochroman-4-one shows the carbonyl carbon (C4) at a significantly downfield shift of δ 185.21 ppm. researchgate.net The carbon bearing the bromine (C3) is observed at δ 45.43 ppm, and the aromatic carbons appear between δ 117.95 and 160.65 ppm. researchgate.net For 3-bromo-2-methyl-4H-chromen-4-one, the presence of the double bond would shift the C2 and C3 signals further downfield. The carbonyl carbon (C4) would still be expected in the δ 180-190 ppm range, and the methyl carbon would likely appear around δ 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-bromo-2-methyl-4H-chromen-4-one based on Analogues Data below is inferred and not from direct experimental measurement of the target compound.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -CH₃ | ¹H | ~2.0 - 2.5 | Singlet |

| Aromatic-H | ¹H | ~7.0 - 8.5 | Multiplets |

| -CH₃ | ¹³C | ~15 - 25 | - |

| C2 | ¹³C | Downfield due to double bond and oxygen | - |

| C3 | ¹³C | Downfield due to double bond and bromine | - |

| C4 (=O) | ¹³C | ~180 - 190 | Carbonyl carbon |

| Aromatic-C | ¹³C | ~115 - 160 | - |

Infrared (IR) and UV-Visible Absorption Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-bromo-2-methyl-4H-chromen-4-one, the most prominent absorption band would be from the carbonyl (C=O) group of the pyranone ring. This typically appears as a strong peak in the region of 1650-1690 cm⁻¹. Other expected peaks would include C=C stretching vibrations for the aromatic ring and the pyranone ring (around 1450-1600 cm⁻¹), and C-O stretching vibrations.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Chromone derivatives generally exhibit absorption bands in the ultraviolet region, corresponding to π → π* and n → π* transitions within the aromatic and carbonyl systems. The exact absorption maxima (λ_max) would depend on the solvent and the specific substitution pattern on the chromone core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The molecular ion peak (M⁺) in the mass spectrum of 3-bromo-2-methyl-4H-chromen-4-one would be expected at m/z corresponding to its molecular weight (C₁₀H₇BrO₂ = 239.07 g/mol ).

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity. youtube.com This characteristic doublet is a clear indicator of the presence of a single bromine atom in the molecule or its fragments. youtube.com

The fragmentation of the molecular ion would likely involve the loss of small molecules or radicals. Common fragmentation pathways for chromones include the loss of CO (28 Da) and the cleavage of the pyranone ring. The presence of the methyl and bromo substituents would also lead to specific fragmentation patterns, such as the loss of a bromine radical (Br•) or a methyl radical (CH₃•). chemguide.co.uk

X-ray Diffraction (XRD) for Crystal Structure Determination

While a crystal structure for 3-bromo-2-methyl-4H-chromen-4-one is not available, the structure of 3-bromochroman-4-one has been reported. researchgate.net In this related molecule, the heterocyclic ring adopts a half-chair conformation. The crystal structure is stabilized by weak C-H···O hydrogen bonds and π-π stacking interactions between benzene (B151609) rings of adjacent molecules. researchgate.net For 3-bromo-2-methyl-4H-chromen-4-one, the chromone ring system is expected to be largely planar due to the presence of the C2-C3 double bond. The crystal packing would likely be influenced by intermolecular interactions involving the carbonyl group and the bromine atom.

Table 2: Crystallographic Data for the Analogue 3-Bromochroman-4-one This data is for a related compound and serves as an illustrative example.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.0336 (4) |

| b (Å) | 5.8885 (3) |

| c (Å) | 16.1417 (7) |

| β (°) | 103.543 (2) |

| Volume (ų) | 835.43 (7) |

Source: researchgate.net

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly those using quantum chemical calculations, are vital for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. These computational methods complement experimental findings and can predict properties for compounds that have not yet been synthesized or fully characterized.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. DFT calculations can accurately predict molecular geometries (bond lengths and angles), vibrational frequencies (IR spectra), and electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). ekb.egresearchgate.net

For chromone derivatives, DFT studies have been used to explore structure-activity relationships. researchgate.net Calculations for 3-bromo-2-methyl-4H-chromen-4-one would begin with geometry optimization to find the most stable conformation. This would likely confirm the planarity of the chromone ring system.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an important parameter related to the molecule's stability and reactivity. mdpi.com The molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The carbonyl oxygen is expected to be the most electron-rich (nucleophilic) site, while the carbonyl carbon and the carbons attached to the electronegative bromine and oxygen atoms would be electron-deficient (electrophilic).

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

The energy of the HOMO is associated with the ionization potential and represents the molecule's electron-donating capability. Conversely, the LUMO energy relates to the electron affinity and signifies its electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For chromone derivatives, theoretical studies on related compounds have shown that the HOMO is often distributed over the benzene ring and the pyrone oxygen atom, while the LUMO is typically localized on the α,β-unsaturated ketone part of the pyrone ring. For 3-bromo-2-methyl-4H-chromen-4-one, the presence of the electron-withdrawing bromine atom and the electron-donating methyl group would influence the energies and distributions of these frontier orbitals, thereby modulating its reactivity. A lower HOMO-LUMO gap is often correlated with higher biological activity in medicinal compounds.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: The following values are illustrative for a chromone derivative and not based on specific experimental or computational results for 3-bromo-2-methyl-4H-chromen-4-one.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.5 | ELUMO - EHOMO; indicates chemical reactivity |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals. These interactions contribute significantly to the stability of the molecule.

In the context of 3-bromo-2-methyl-4H-chromen-4-one, NBO analysis would elucidate the nature of intramolecular and intermolecular interactions. It can quantify the stabilization energies associated with electron delocalization from lone pairs of oxygen and bromine atoms to anti-bonding orbitals of adjacent bonds. For instance, interactions between the lone pair of the pyrone oxygen (donor) and the π* anti-bonding orbitals of the C=C and C=O bonds (acceptors) are characteristic of the chromone system. The analysis of intermolecular interactions is vital for understanding how the molecule might behave in a condensed phase or interact with a biological receptor.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions denote neutral or near-zero potential.

For 3-bromo-2-methyl-4H-chromen-4-one, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom (O4) due to its high electronegativity and lone pairs, making it a primary site for electrophilic interactions and hydrogen bonding. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), while the bromine atom would also influence the potential distribution, creating sites susceptible to nucleophilic interactions.

Non-Linear Optical (NLO) Properties Studies

Non-linear optical (NLO) materials have applications in various photonic and optoelectronic technologies, such as frequency conversion and optical switching. Organic molecules with extensive π-conjugated systems and significant intramolecular charge transfer often exhibit high NLO responses. The key parameters for NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β).

The chromone scaffold possesses a degree of π-conjugation. The introduction of substituents can enhance NLO properties. Studies on other organic molecules have shown that the presence of a bromo group can improve molecular hyperpolarizabilities and favor the acentric crystal structure required for second-harmonic generation (SHG). Computational studies on 3-bromo-2-methyl-4H-chromen-4-one would be necessary to calculate its polarizability and hyperpolarizability values to assess its potential as an NLO material.

In Silico Prediction of Biological Activity and Molecular Docking

In silico methods, including molecular docking, are powerful tools in drug discovery for predicting the biological activity of a compound and understanding its mechanism of action at a molecular level. Molecular docking simulates the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme.

Chromone derivatives are known to exhibit a wide range of pharmacological activities. Molecular docking studies on 3-bromo-2-methyl-4H-chromen-4-one would involve placing the molecule into the active site of a specific biological target to predict its binding affinity and interaction patterns. The binding energy, calculated in kcal/mol, indicates the stability of the ligand-receptor complex, with lower (more negative) values suggesting stronger binding.

For example, if targeting a protein kinase, the docking simulation would reveal potential hydrogen bonds between the carbonyl oxygen of the chromone and amino acid residues in the kinase's active site. The bromo and methyl groups would also contribute to binding through hydrophobic or halogen-bonding interactions. Such studies are essential for rational drug design and for prioritizing compounds for further experimental testing.

Future Directions and Research Perspectives

Development of Novel 3-Bromo-2-methyl-4H-chromen-4-one Derivatives with Enhanced Biological Profiles

The core strategy in leveraging the 3-bromo-2-methyl-4H-chromen-4-one scaffold is the chemical modification to create derivatives with improved biological functions. The bromine atom at the 3-position is a key functional handle, enabling a range of substitution reactions to produce novel compounds.

Research has demonstrated that the type, number, and position of substituents on the chromone (B188151) core are critical in defining the pharmacological activities of the resulting molecules. nih.gov For instance, the synthesis of 3-amino-7-hydroxy-4-methyl-chromen-2-ones has been achieved by condensing 3-bromo-7-hydroxy-4-methyl-chromen-2-one with secondary aliphatic amines like piperidine (B6355638) and diethylamine, with the resulting compounds showing antibacterial and antifungal activities. paruluniversity.ac.in This highlights a direct pathway from a bromo-substituted chromone to biologically active amino derivatives.

The broader family of chromone derivatives exhibits a wide spectrum of biological activities, which informs the potential for new derivatives of 3-bromo-2-methyl-4H-chromen-4-one. These activities include:

Anticancer: Chromone derivatives have shown cytotoxicity against various tumor cells. nih.gov Some have been found to have activities higher than standard antiproliferative drugs like 5-fluorouracil. d-nb.inforesearchgate.net

Anti-inflammatory: Certain chromones are known to have anti-inflammatory effects through the inhibition of proteins like COX. nih.gov Novel 2-phenyl-4H-chromen-4-one derivatives have demonstrated the ability to downregulate pro-inflammatory cytokines like NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway. nih.gov

Antidiabetic: Hybrid molecules containing a chromone core have been investigated as potential anti-diabetic agents. nih.gov

Neuroprotective: Chromone derivatives are being explored as multi-target agents for neurodegenerative conditions like Alzheimer's disease, acting as inhibitors of enzymes such as monoamine oxidase-B (MAO-B). nih.govnih.gov

The development of new derivatives often involves creating hybrid molecules. For example, attaching indole, pyrimidine, or pyrazole (B372694) moieties to the chromone scaffold has yielded compounds with notable biological activities. nih.gov The strategic modification of the 3-bromo-2-methyl-4H-chromen-4-one backbone, by introducing diverse pharmacophores, is a promising avenue for discovering compounds with enhanced efficacy and selectivity for various therapeutic targets.

| Chromone Derivative Type | Observed Biological Activity | Potential Application |

| Amino-substituted chromones | Antibacterial, Antifungal paruluniversity.ac.in | Infectious Diseases |

| Phenyl-substituted chromones | Anti-inflammatory nih.gov | Inflammatory Disorders |

| Hybrid molecules (e.g., with indole) | Anti-diabetic, Anticancer nih.gov | Diabetes, Cancer |

| Chromone-based MAO-B inhibitors | Neuroprotective nih.govnih.gov | Alzheimer's, Parkinson's |

Exploration of New Synthetic Pathways for Chromone Scaffold Diversity

While the synthesis of chromones has been studied for over a century, there is ongoing research into developing more efficient and versatile synthetic methods that allow for a broader range of substrates and functional group tolerance. otago.ac.nz The ability to diversify the chromone scaffold is essential for creating libraries of compounds for biological screening. researchgate.netasianpubs.org

Several synthetic strategies are being explored:

One-Pot Syntheses: Efficient one-pot methods have been developed. For example, a cyclodehydrating agent, chlorosulfonylmethylene(dimethyl)ammonium chloride, has been used for the synthesis of chromone-linked azetidin-2-ones from imines and N-acylalanine in high yields. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation in three-component reactions has been shown to produce high yields of chromene derivatives, highlighting a green chemistry approach. researchgate.net

Catalyst-Free and Green Methods: Researchers are developing eco-friendly protocols. One such method involves the synthesis of 2-aminothiazoles, a potential reactant for chromone modification, in water at ambient temperature without a catalyst. frontiersin.org

Novel Reagents: Methyltrifluoromethanesulfonate has been identified as an effective catalyst for the direct nucleophilic substitution of alcohols, enabling a one-pot synthesis of 4H-chromene derivatives. acs.org

HFIP-Driven Strategy: To overcome the limitations of harsh reaction conditions, a novel strategy using hexafluoroisopropanol (HFIP) has been developed for the synthesis of chromone-3-carbonitriles from readily available materials under mild conditions. researchgate.net

These advanced synthetic methodologies provide powerful tools for creating a diverse range of chromone derivatives. By applying these new pathways, chemists can more readily access novel analogues of 3-bromo-2-methyl-4H-chromen-4-one, facilitating the exploration of structure-activity relationships. asianpubs.org

Advanced Computational Modeling for Rational Design of Chromone-Based Ligands

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing deep insights into their behavior at a molecular level. For chromone-based ligands, several computational techniques are being applied. nih.gov

Density Functional Theory (DFT): DFT calculations are widely used to investigate the molecular geometries, vibrational spectra, and electronic properties of chromone derivatives. d-nb.inforesearchgate.net These studies help in understanding the fundamental characteristics of the molecules. By analyzing frontier molecular orbitals (HOMO and LUMO), researchers can predict the reactivity and stability of new compounds. nih.gov A narrow energy gap between the HOMO and LUMO levels often indicates higher chemical reactivity. nih.gov

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to a specific protein target. d-nb.info For example, docking studies have been used to show how chromone derivatives interact with the active sites of enzymes like mitogen-activated protein kinase (MAPK) and acetylcholinesterase (AChE), revealing key interactions such as hydrogen bonds and hydrophobic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed in the provided context for this specific compound, QSAR is a common computational method used to correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent derivatives.

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the stability of protein-ligand complexes over time, providing a more dynamic picture of the interactions. nih.gov

These computational approaches allow for the pre-screening of virtual libraries of chromone derivatives, prioritizing the synthesis of compounds with the highest predicted activity and best binding profiles. This significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. researchgate.net

| Computational Method | Application in Chromone Research | Key Insights Provided |

| Density Functional Theory (DFT) | Studying electronic properties and reactivity. nih.govd-nb.inforesearchgate.net | Molecular stability, chemical reactivity, vibrational frequencies. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govd-nb.info | Key amino acid interactions, binding energy, potential for inhibition. |

| Molecular Dynamics (MD) | Analyzing the stability of protein-ligand complexes. nih.gov | Dynamic behavior and stability of the binding interaction over time. |

Multidisciplinary Research Approaches for Chromone-Based Chemical Entities

The development of chromone-based chemical entities from a lead compound like 3-bromo-2-methyl-4H-chromen-4-one is an inherently multidisciplinary endeavor. It requires the integration of expertise from various scientific fields to successfully translate a promising molecule into a potential therapeutic agent.

This collaborative approach typically involves:

Synthetic Chemistry: Organic chemists design and execute novel synthetic routes to create diverse libraries of chromone derivatives. asianpubs.orgsemanticscholar.org They focus on improving reaction yields, exploring new starting materials, and introducing varied functional groups to modulate the properties of the scaffold. otago.ac.nz

Medicinal Chemistry: Medicinal chemists apply the principles of drug design to optimize the lead compound, focusing on improving its biological activity, selectivity, and pharmacokinetic properties while minimizing potential toxicity. researchgate.net

Computational Chemistry: As detailed previously, computational chemists use modeling and simulation to guide the design process, predict properties, and elucidate mechanisms of action at the molecular level. nih.govnih.gov

Pharmacology and Biology: Biologists and pharmacologists perform in vitro and in vivo assays to evaluate the biological activities of the synthesized compounds. nih.gov This includes testing for anticancer, anti-inflammatory, antimicrobial, or neuroprotective effects and determining key parameters like IC50 or EC50 values. nih.govnih.gov

Biochemistry: Biochemists may work to understand the specific molecular targets of the chromone derivatives, for instance, by studying their effects on enzyme kinetics or protein function. nih.gov

The synergy between these disciplines is crucial. For example, a study might involve the synthesis of novel chromone derivatives (chemistry), followed by computational docking to predict their interaction with a target enzyme (computational chemistry), and subsequent in vitro testing to validate the predicted biological activity (biology). nih.govnih.gov This iterative cycle of design, synthesis, and testing, informed by multiple scientific perspectives, is the cornerstone of modern drug discovery and is essential for unlocking the full therapeutic potential of the chromone scaffold.

Q & A

Q. What are the established synthetic routes for 3-bromo-2-methyl-4H-chromen-4-one, and what are the critical reaction conditions?

The compound is synthesized via bromination of 2-methyl-4H-chromen-4-one using bromine in ethanol under acidic conditions, followed by cyclization in a one-pot process . Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 for bromine), and reaction time (6–8 hours). Impurities like unreacted starting material or over-brominated derivatives require purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) .

Q. How can researchers optimize purification methods for 3-bromo-2-methyl-4H-chromen-4-one?

Recrystallization using ethanol or methanol is effective for bulk impurities. For trace contaminants (e.g., di-brominated byproducts), preparative HPLC with a C18 column (acetonitrile/water gradient) achieves >98% purity. Monitoring via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3) ensures process control .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H NMR shows peaks at δ 8.2 (H-5, singlet), δ 7.5–7.7 (H-6/H-7, doublets), and δ 2.4 (CH3, singlet). ¹³C NMR confirms the bromine substitution at C-3 (δ 110–115 ppm) .

- Mass Spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 255.0 (calculated 254.97) .

- FTIR : Strong absorbance at 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C aromatic), and 590 cm⁻¹ (C-Br) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 3-bromo-2-methyl-4H-chromen-4-one derivatives?

Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement reveals bond angles and torsional strain. For example, the bromine substituent introduces a dihedral angle of 85.6° between the chromenone and aryl rings, affecting molecular packing . Use PLATON’s SQUEEZE routine to model solvent-accessible voids in disordered crystals .

Q. What strategies address contradictions in bioactivity data across studies?

- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) with standardized inoculum sizes (1×10⁵ CFU/mL) and controls (e.g., ciprofloxacin for bacteria).

- SAR Analysis : Compare with analogs like 3-(4-chlorophenyl)-7-methoxy derivatives to isolate the bromine effect on activity .

- Statistical Rigor : Apply ANOVA to evaluate batch-to-batch variability in IC50 values (e.g., anticancer assays using MCF-7 cells) .

Q. How can computational methods enhance the design of 3-bromo-2-methyl-4H-chromen-4-one-based inhibitors?

Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) identifies key interactions:

- Bromine forms halogen bonds with Leu694 (ΔG = -8.2 kcal/mol).

- Chromenone’s C=O group hydrogen-bonds with Thr766 . MD simulations (GROMACS) assess stability over 100 ns, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .

Methodological Challenges and Solutions

Key Research Findings

- Antimicrobial Activity : Against S. aureus (MIC = 8 µg/mL), outperforming 6-chloro-2-phenyl analogs (MIC = 32 µg/mL) due to bromine’s electronegativity .

- Crystallographic Data : Space group R3 with Z = 18, a = 24.21 Å, c = 15.77 Å, and V = 8007.4 ų .

- Thermal Stability : Decomposition onset at 220°C (TGA), suitable for high-temperature reactions .

Tools and Software Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.